![molecular formula C11H14N8 B2416228 N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899995-17-6](/img/structure/B2416228.png)

N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

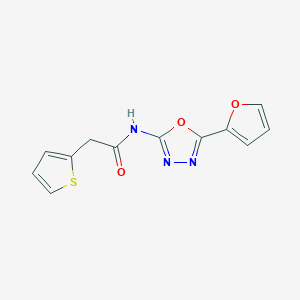

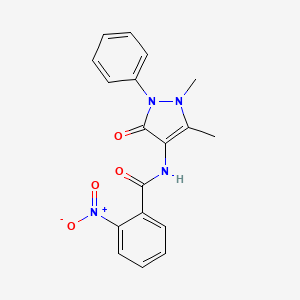

“N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” is a complex organic compound that contains several heterocyclic rings, including an imidazole ring and a triazolo-pyrimidine ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazole ring and a triazolo-pyrimidine ring. These rings are connected by a propyl chain. The imidazole ring is a five-membered ring with two nitrogen atoms, while the triazolo-pyrimidine is a fused ring system containing three nitrogen atoms .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Research has been conducted on the synthesis of imidazo[1,2-c][1,2,3]triazolo[4,5-e]pyrimidines, showcasing methods to create structures related to N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine. These processes involve reactions under specific conditions to yield various derivatives, highlighting the chemical reactivity and versatility of such compounds (Sugimoto & Matsuura, 1977).

Heterocyclic Compound Applications

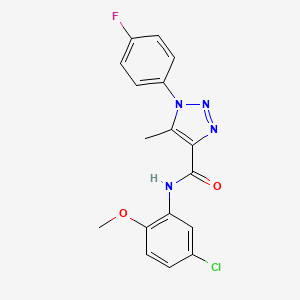

Further studies delve into the applications of heterocyclic compounds in synthesizing new materials with potential antibacterial and antitumor activities. For instance, enaminones have been used as building blocks for synthesizing substituted pyrazoles, demonstrating significant bioactive properties (Riyadh, 2011). This area of research underscores the potential of such chemical structures in developing new therapeutic agents.

Advanced Synthetic Methods

Innovative synthetic methods, such as the one-pot synthesis approach in a water medium, have been developed for constructing benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives. These methods offer advantages like improved yields, use of water as a solvent, and environmental benefits, illustrating the progress in green chemistry applications (Jun-hua Liu, Min Lei, & Lihong Hu, 2012).

Biological Activity Investigations

The exploration of new pyrazolo and pyrimidine derivatives has led to the discovery of compounds with notable antibacterial properties. This research highlights the role of heterocyclic compounds in addressing global health challenges by providing new avenues for antimicrobial drug development (Rahmouni et al., 2014).

Propiedades

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N8/c1-18-11-9(16-17-18)10(14-7-15-11)13-3-2-5-19-6-4-12-8-19/h4,6-8H,2-3,5H2,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDADAMULFFUCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2N=N1)NCCCN3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2416147.png)

![2-phenyl-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2416152.png)

![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2416159.png)

![N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B2416163.png)

![4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2416168.png)